molecular formula C24H26BrN3O4 B13430184 Nicergoline N-Oxide

Nicergoline N-Oxide

Cat. No.: B13430184
M. Wt: 500.4 g/mol
InChI Key: KNXLWIZDJBXHMM-YAUGFBMQSA-N
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Description

Nicergoline N-Oxide is a derivative of Nicergoline, an ergot alkaloid used primarily for its vasodilatory properties. Nicergoline itself is known for treating cerebrovascular disorders and improving cognitive function in conditions like dementia . This compound retains many of these properties but has distinct chemical and pharmacological characteristics.

Chemical Reactions Analysis

Types of Reactions

Nicergoline N-Oxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions, particularly nucleophilic substitutions due to the presence of the N-oxide functional group .

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines and thiols

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of Nicergoline, as well as substituted compounds where the N-oxide group has been replaced by other functional groups .

Properties

Molecular Formula

C24H26BrN3O4

Molecular Weight

500.4 g/mol

IUPAC Name

[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-7-oxido-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-7-ium-9-yl]methyl 5-bromopyridine-3-carboxylate

InChI

InChI=1S/C24H26BrN3O4/c1-27-12-17-8-21-24(31-3,19-5-4-6-20(27)22(17)19)9-15(13-28(21,2)30)14-32-23(29)16-7-18(25)11-26-10-16/h4-7,10-12,15,21H,8-9,13-14H2,1-3H3/t15-,21-,24+,28?/m1/s1

InChI Key

KNXLWIZDJBXHMM-YAUGFBMQSA-N

Isomeric SMILES

CN1C=C2C[C@@H]3[C@](C[C@H](C[N+]3(C)[O-])COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC

Canonical SMILES

CN1C=C2CC3C(CC(C[N+]3(C)[O-])COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC

Origin of Product

United States

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